molecular formula C15H16F3N5O3S2 B11514066 ethyl 2-[({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11514066
M. Wt: 435.4 g/mol
InChI Key: LVXLHIZZMOLRGT-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiophene ring, and an ester group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common approach involves the initial formation of the triazole ring through a cyclization reaction, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final steps often include esterification and functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

ETHYL 2-(2-{[4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases.

    Industry: Its unique chemical structure allows for applications in materials science, such as the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism by which ETHYL 2-(2-{[4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. The triazole and thiophene rings can engage in π-π stacking and hydrogen bonding with proteins, influencing their activity. The compound may also interact with enzymes, altering their catalytic functions and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(2-{[4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: shares similarities with other triazole and thiophene derivatives, such as:

Uniqueness

What sets ETHYL 2-(2-{[4-AMINO-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of both a triazole and a thiophene ring within the same molecule allows for diverse interactions and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H16F3N5O3S2

Molecular Weight

435.4 g/mol

IUPAC Name

ethyl 2-[[2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C15H16F3N5O3S2/c1-2-26-12(25)10-7-4-3-5-8(7)28-11(10)20-9(24)6-27-14-22-21-13(23(14)19)15(16,17)18/h2-6,19H2,1H3,(H,20,24)

InChI Key

LVXLHIZZMOLRGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3N)C(F)(F)F

Origin of Product

United States

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